Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C15H18N2O It is characterized by the presence of an ethyl group, a methoxyphenyl group, and a pyridin-3-yl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine typically involves the reaction of 4-methoxybenzaldehyde with pyridin-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, alkyl halides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds, and carboxylic acids.
Reduction Products: Reduced amines and amides.
Substitution Products: Various substituted pyridines and pyridinium salts.
Scientific Research Applications
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include Ethyl[(4-methoxyphenyl)(pyridin-2-yl)methyl]amine and Ethyl[(3-methoxyphenyl)(pyridin-3-yl)methyl]amine.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-17-15(13-5-4-10-16-11-13)12-6-8-14(18-2)9-7-12/h4-11,15,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDFZKZUPPGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)OC)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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